molecular formula C8H9NO4 B1305388 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid CAS No. 247225-82-7

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No.: B1305388
CAS No.: 247225-82-7
M. Wt: 183.16 g/mol
InChI Key: GULJVXYSRVVACP-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a pyridine derivative with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It is identified by CAS Number 51325-95-2 . This compound is characterized by a hydroxymethyl substituent at the 4-position of the pyridine ring, which can serve as a versatile handle for further chemical modification and synthesis, making it a valuable building block in medicinal chemistry and organic synthesis. Its structural features, including the carboxylic acid and the oxo (ketone) groups, provide hydrogen-bonding capabilities that are relevant for the development of pharmaceutical intermediates and for applications in coordination chemistry . Researchers utilize this and similar dihydropyridine derivatives in diverse fields, including the synthesis of novel compounds with potential biological activity and the development of functional materials . The product is offered with high purity for research and development purposes. Important Notice : This product is intended for research use only (RUO) and is not approved for diagnostic or therapeutic applications, or for human use. Proper safety procedures should be followed. Refer to the provided Safety Data Sheet (SDS) for comprehensive handling, storage, and hazard information.

Properties

IUPAC Name

4-(hydroxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-4-2-5(3-10)6(8(12)13)7(11)9-4/h2,10H,3H2,1H3,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULJVXYSRVVACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine with formaldehyde and subsequent oxidation to introduce the hydroxymethyl group. The reaction conditions often involve the use of catalysts such as palladium or platinum and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of robust catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, aluminum chloride.

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 4-hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid exhibit antimicrobial properties. These compounds are being studied for their potential use as antibiotics against resistant bacterial strains. The mechanism of action often involves the inhibition of bacterial enzymes critical for cell wall synthesis.

Anticancer Properties
Studies have shown that this compound can induce apoptosis in cancer cells. Its ability to modulate pathways involved in cell growth and survival makes it a candidate for further investigation in cancer therapeutics.

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and can be modified to yield derivatives with enhanced biological activity.

Reagent in Chemical Reactions
The compound is used as a reagent in several chemical reactions, including condensation reactions and cyclization processes. Its functional groups allow for diverse reactivity, making it valuable in synthetic organic chemistry.

Material Science

Polymer Development
In material science, derivatives of this compound are explored for their potential use in polymer chemistry. The incorporation of pyridine derivatives into polymer backbones can enhance properties such as thermal stability and mechanical strength.

Nanomaterials
Research is ongoing into the use of this compound in the development of nanomaterials. Its unique structural features may contribute to the formation of nanoscale materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and carboxylic acid groups play crucial roles in binding to active sites, facilitating various biochemical reactions. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related pyridine-3-carboxylic acid derivatives:

Compound Name (CAS No.) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (247225-82-7) 4-(hydroxymethyl), 6-methyl C9H11NO4 209.19 Unique hydroxymethyl group; potential for hydrogen bonding.
4,6-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (DODHPCA) 4-methyl, 6-methyl C9H11NO3 197.19 Corrosion inhibitor for C-steel in acetic acid (88% efficiency at 1.0 mM) .
5,6-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid 5-methyl, 6-methyl C8H9NO3 167.16 Less steric hindrance; unstudied applications.
5-Chloro-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (117449-75-9) 5-chloro, 6-methyl C7H6ClNO3 187.58 Electron-withdrawing Cl may enhance reactivity; no application data.
5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1375471-51-4) 5-(4-hydroxyphenyl), 6-methyl C13H11NO4 245.23 Aromatic substituent; potential pharmacological relevance.
6-Hydroxy-4-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid amide 6-hydroxy, 4-methyl, amide C8H10N2O3 182.18 Amide group alters solubility and hydrogen-bonding capacity.

Key Comparative Findings

Substituent Effects on Corrosion Inhibition :

  • DODHPCA (4,6-dimethyl analog) demonstrated 88% inhibition efficiency for C-steel in acetic acid at 1.0 mM, attributed to adsorption via the Langmuir model .
  • The target compound ’s hydroxymethyl group could improve metal surface adsorption through hydrogen bonding, though experimental validation is lacking.

The 5-(4-hydroxyphenyl) analog’s aromatic ring may enable π-π interactions, suggesting utility in drug design or materials science .

Physicochemical Properties :

  • The amide derivative (6-hydroxy-4-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid amide) has reduced acidity compared to carboxylic acid analogs, affecting solubility and bioavailability .

Biological Activity

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS No. 247225-82-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, including antibacterial, antifungal, and other pharmacological properties, supported by relevant research findings and data.

  • Molecular Formula : C₈H₉N₁O₄
  • Molecular Weight : 183.16 g/mol
  • Structure : The compound features a pyridine ring with hydroxymethyl and carboxylic acid functional groups, which contribute to its reactivity and biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of pyridine and related compounds exhibit significant antibacterial properties. The antibacterial activity of this compound has been evaluated against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against selected bacterial strains are summarized in Table 1:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0098
Candida albicans0.039

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus mycoides.

Antifungal Activity

In addition to its antibacterial properties, studies have reported antifungal activity of the compound. The antifungal effects were assessed using standard protocols against common fungal pathogens.

Antifungal Efficacy

The antifungal activity is summarized below:

Fungal StrainMIC (mg/mL)
Candida albicans0.078
Fusarium oxysporum0.056

These findings suggest that the compound is effective against specific fungal strains, indicating its potential as a therapeutic agent in treating fungal infections.

The biological activities of this compound may be attributed to its ability to interfere with bacterial cell wall synthesis and disrupt cellular processes in fungi. The presence of functional groups like hydroxymethyl enhances its interaction with microbial targets.

Case Studies and Research Findings

Recent studies have explored the broader implications of this compound in drug discovery:

  • Antimicrobial Resistance : A study highlighted the urgent need for new antimicrobial agents due to rising resistance levels among common pathogens. The evaluated compound showed promising results against resistant strains, suggesting its potential role in overcoming antibiotic resistance challenges .
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the pyridine ring can enhance biological activity. Compounds with additional substituents have shown improved efficacy against both bacterial and fungal strains .
  • In Vivo Studies : Preliminary in vivo studies suggest that formulations containing this compound may enhance therapeutic outcomes in models of infection, although further research is needed to confirm these findings .

Q & A

What synthetic methodologies are optimal for preparing 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, and how do catalytic systems influence reaction efficiency?

Basic Research Question
Synthesis of structurally related dihydropyridine derivatives often involves condensation of aldehyde precursors with aminopyridine derivatives, followed by cyclization. For example, 6-(4-chlorophenyl) analogs are synthesized using palladium or copper catalysts in solvents like DMF or toluene, achieving yields >70% under optimized conditions (100°C, 24 hours) . Key considerations include:

  • Catalyst selection : Heterogeneous catalysts (e.g., Pd/C) improve recyclability, while homogeneous systems (e.g., CuI) enhance reaction speed.
  • Solvent effects : Polar aprotic solvents (DMF) stabilize intermediates, while toluene minimizes side reactions.
  • Purification : Recrystallization with ethanol/water mixtures or gradient HPLC (C18 columns, acetonitrile/water + 0.1% TFA) ensures >95% purity .

How can electrochemical methods be applied to study the corrosion inhibition properties of this compound?

Advanced Research Question
For structurally similar dihydropyridine derivatives, potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods. In acetic acid, a 4,6-dimethyl analog demonstrated 89% inhibition efficiency at 10 mM, with charge transfer resistance increasing from 250 Ω·cm² to 1900 Ω·cm² . Methodological steps include:

  • Concentration-dependent studies : Test 1–20 mM ranges to establish adsorption isotherms (e.g., Langmuir or Temkin models).
  • Surface analysis : SEM/EDS confirms inhibitor adsorption on metal surfaces.
  • Thermodynamic parameters : Calculate ΔG°ads to distinguish physisorption (≤−20 kJ/mol) vs. chemisorption (≤−40 kJ/mol) .

What computational approaches are suitable for analyzing the binding interactions of this compound with biological targets?

Advanced Research Question
Molecular dynamics (MD) simulations (100 ns trajectories using AMBER or GROMACS) and density functional theory (DFT) are effective. For a pyridine-carboxylic acid derivative bound to Mpro protease:

  • RMSD analysis : Thresholds <2 Å indicate stable binding over time .
  • Hydrogen bonding : Identify critical interactions with catalytic residues (e.g., His41/Cys145 in Mpro).
  • DFT calculations : B3LYP/6-31G* models predict electronic contributions (e.g., HOMO-LUMO gaps) to binding affinity .

How do structural modifications at the 4-position (hydroxymethyl vs. methyl) influence the compound’s physicochemical properties?

Advanced Research Question
The hydroxymethyl group enhances hydrophilicity (reducing logP by ~0.8 units) and hydrogen-bonding capacity . In corrosion studies, hydroxyl-containing analogs showed 15–20% higher inhibition efficiency than methyl derivatives due to stronger adsorption via −OH and carboxylic acid groups . Experimental strategies to quantify effects:

  • Solubility assays : Measure in DMSO/water mixtures.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C for most dihydropyridines).
  • X-ray crystallography : Resolve intermolecular interactions in crystal lattices.

What strategies are effective for resolving synthetic byproducts in dihydropyridine carboxylate syntheses?

Basic Research Question
Common byproducts include uncyclized intermediates and oxidation products. Mitigation strategies:

  • Inert atmospheres : Use N₂/Ar to prevent oxidation of dihydropyridine rings.
  • Chromatographic purification : Gradient HPLC (C18, acetonitrile/water + 0.1% TFA) or flash chromatography (ethyl acetate/hexane).
  • Reaction monitoring : TLC (Rf 0.3–0.5 in ethyl acetate/hexane 1:1) or in-situ FTIR to track carbonyl formation .

How can researchers validate the stability of this compound under physiological conditions for drug discovery applications?

Advanced Research Question
Stability protocols should include:

  • pH-dependent degradation : Test in phosphate buffers (pH 1–14) at 37°C.
  • Accelerated aging : Thermal stress (40–60°C) over 30 days.
  • Light sensitivity : Follow ICH Q1B guidelines for photostability.
    Analogous compounds showed <5% degradation after 30 days at 4°C in dark, neutral conditions .

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